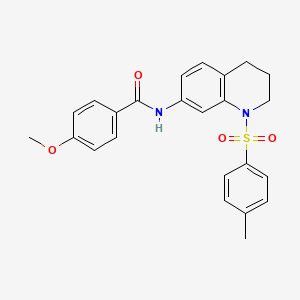![molecular formula C13H14N4O4 B2561211 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid CAS No. 2173996-99-9](/img/structure/B2561211.png)
4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features an azidomethyl group attached to a benzoyl morpholine structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the morpholine core. The azidomethyl group is introduced through a series of reactions involving azide sources and appropriate intermediates. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize efficiency and minimize waste. Large-scale reactors and continuous flow processes are often employed to achieve consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azidomethyl group is particularly useful in click chemistry reactions, which are widely employed in organic synthesis.
Biology: In biological research, 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid is utilized in the study of enzyme mechanisms and protein interactions. Its ability to form stable linkages with biomolecules makes it a valuable tool in bioconjugation studies.
Medicine: This compound has potential applications in drug development, particularly in the design of targeted therapies. Its reactivity with various functional groups allows for the creation of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its unique chemical properties enable the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azidomethyl group can react with alkyne groups to form stable triazole rings, which are crucial in click chemistry reactions. This interaction is mediated by copper(I) catalysts, leading to the formation of 1,4-disubstituted triazoles.
Molecular Targets and Pathways: The compound targets various biomolecules, including enzymes and receptors, through its reactive azidomethyl group. The resulting triazole products can modulate biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
4-(Azidomethyl)benzoic acid: This compound shares the azidomethyl group but lacks the morpholine and carboxylic acid functionalities.
4-(Azidomethyl)benzaldehyde: Similar to the above, but with an aldehyde group instead of a carboxylic acid.
4,4'-bis(azidomethyl)diphenylmethane: Contains two azidomethyl groups on a biphenyl structure.
Uniqueness: 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid is unique due to its combination of azidomethyl, morpholine, and carboxylic acid groups. This combination provides a versatile platform for chemical reactions and biological applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(azidomethyl)benzoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c14-16-15-7-9-1-3-10(4-2-9)12(18)17-5-6-21-11(8-17)13(19)20/h1-4,11H,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVKZIQYDPLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2561128.png)
![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)
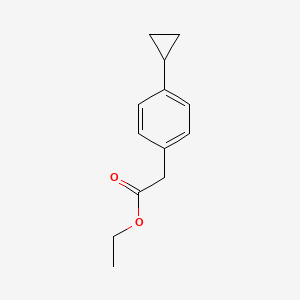
![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)
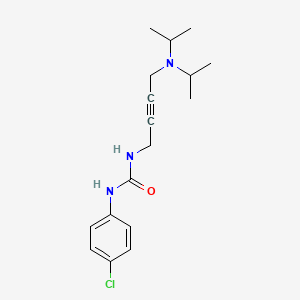
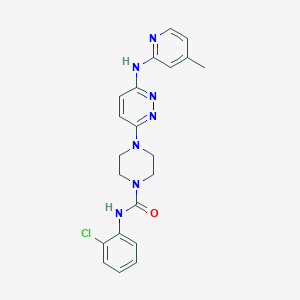
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2561138.png)
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2561141.png)
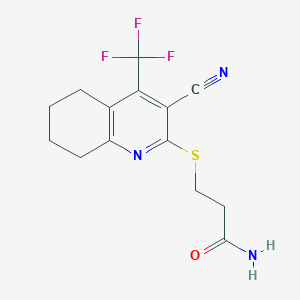
![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)
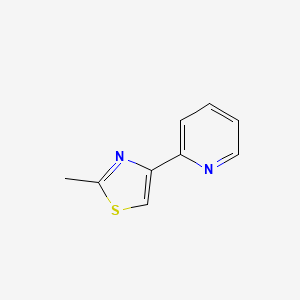
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2561146.png)
